Compound Description: This compound is a potent inhibitor of human arginases I and II, designed for the treatment of myocardial reperfusion injury. It exhibits an IC50 of 223 nM for arginase I and 509 nM for arginase II. [] It demonstrates good oral bioavailability (28%) and effectively reduces infarct size in a rat model of myocardial ischemia/reperfusion injury. []
Compound Description: An RP-HPLC method was developed and validated for analyzing this compound and its impurities under different pH conditions. [] The study aimed to assess its degradation profile and the emergence of impurities.
Compound Description: Synthesized and characterized in a study exploring novel antimicrobial agents, this compound demonstrated moderate activity against various bacterial and fungal strains, including E. coli, B. subtilis, methicillin-susceptible and resistant S. aureus, and C. albicans. []
Compound Description: ERA-923 is a potent antiestrogen that acts as a selective estrogen receptor modulator (SERM). [] It exhibits strong inhibitory effects on the growth of both tamoxifen-sensitive and -resistant tumor cells in vitro and in vivo. [] Notably, it lacks the uterotropic effects observed with tamoxifen, making it a promising candidate for breast cancer treatment with a potentially improved safety profile. []
Compound Description: This compound is a radiolabeled derivative of the sulfonylurea receptor (SUR) ligand repaglinide. [] Developed as a potential PET tracer, [(18)F]Repaglinide shows promise for non-invasive imaging of pancreatic beta-cell mass, especially in the context of diabetes research. []
Compound Description: This compound is a novel crystalline form with potential therapeutic applications in addressing estrogen insufficiency-related conditions, including cardiovascular diseases, hyperlipidemia, and osteoporosis. [] It also shows promise in managing endometriosis, uterine fibrosis, estrogen-dependent cancers, prostate cancer, benign endometrium hyperplasia, and even central nervous system disorders like Alzheimer's disease. []
Compound Description: These two compounds represent novel ring systems synthesized and characterized in a study focused on developing new heterocyclic compounds. []
Compound Description: A novel compound synthesized using a one-pot, three-component reaction catalyzed by p-toluenesulfonic acid. [] Computational studies suggest it possesses favorable physicochemical properties, drug-likeliness features, and good oral bioavailability. []
Compound Description: AMG8562 acts as a transient receptor potential vanilloid type 1 (TRPV1) modulator. [] Unlike typical TRPV1 antagonists, AMG8562 doesn't induce hyperthermia while displaying significant antihyperalgesic effects in various rodent pain models. [] This unique profile positions it as a potential therapeutic for pain management with potentially fewer side effects. []
Compound Description: These compounds are products of the rearrangement reaction of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, a reaction representing a new transformation in the 2,5-dioxopyrrolidine series. [] The study involved investigating these compounds through pKa determination, IR, NMR, and X-ray analysis, revealing that compound 3 exists in both unionized and zwitterionic forms. []
Compound Description: A highly selective sPLA2-X inhibitor with a favorable pharmacokinetic profile. [] Developed as a potential treatment for atherosclerosis, (-)-17 displayed good absorption, low clearance, low toxicological risk, and a promising selectivity profile against other sPLA2 isoforms. []
Compound Description: These compounds are hydroxamate-based molecules designed as histone deacetylase (HDAC) inhibitors. [] HDAC inhibitors have shown potential as anticancer agents. [] These specific compounds are structurally similar to suberoylanilide hydroxamic acid (SAHA), a clinically used HDAC inhibitor, and aim to achieve HDAC inhibition with reduced side effects. []
Compound Description: Compound 18 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1). [] It exhibits oral activity in a mouse model of LPA-induced skin vascular leakage and has a distinct molecular scaffold compared to other known LPAR1 antagonists. []
Compound Description: These compounds are thienopyridine-based inhibitors designed to target the KDM5 family of histone H3 lysine 4 demethylases. [] N71, featuring a (dimethylamino)but-2-enamido)phenyl moiety, was specifically designed to form a covalent interaction with Cys481, a noncatalytic cysteine unique to KDM5 demethylases. []
Compound Description: This salt, synthesized by bromination of mesoionic 2-[2-(piperidin-1-yl)-1,3-dithiol-2-ylium-4-yl]phenolate, showcases a specific conformation in its crystal structure. [] The dihedral angle between the 1,3-dithiolium ring and the phenolic substituent ring is 45.9° due to the steric influence of the ortho-Br group on the 1,3-dithiolium ring, and the piperidine ring adopts a chair conformation. []
Compound Description: This compound is a carbon-14-labeled version of a novel selective estrogen receptor modulator (SERM), synthesized for use in pharmacokinetic and metabolic studies. []
Compound Description: This compound, a novel derivative of β-(1,2,4-triazol-1-yl)alanine, was synthesized using a straightforward four-step approach with an overall yield of 68%. []
Compound Description: This compound represents the permanent merocyanine mode of the open form of a specific indolinium derivative. [] It exhibits a zwitterionic trans–transoid structure in its crystal form, where it's solvated with two N,N-dimethylformamide (DMF) molecules. []
Compound Description: This cyclic dipeptide, synthesized from (2S,7S)-2,7-dimethyl-3,6-diazaoctanedioic acid, serves as a building block for creating novel macrocyclic peptides. [] Its structure was confirmed through X-ray crystal analysis. []
3β‐Hydroxylupan‐29‐oic acid
Compound Description: A lupane triterpene isolated from the leaves of Ceriops decandra (Griff.) Ding Hou, this compound exhibits a distinct conformation in its crystal structure. [] It features two crystallographically independent molecules in the asymmetric unit, each with a cyclopentane ring adopting an envelope conformation. []
Compound Description: This coordination polymer features cadmium ions coordinated by 3-(1H-tetrazol-1-yl)propanoic acid (Htzp) ligands and thiocyanate anions. [] The crystal structure reveals a layered structure stabilized by coordination bonds and hydrogen bonding interactions. []
Compound Description: These four Schiff base compounds were synthesized from tryptophan and various aldehydes. [] They were characterized using FTIR, UV-Vis, and 1H-NMR spectroscopic techniques. [] The study also investigated their antimicrobial activity, including antibacterial, antifungal, and antitubercular properties. []
Compound Description: Both EAA-090 and EAB-318 are novel N-methyl-D-aspartate (NMDA) receptor antagonists. [] EAA-090 displayed greater selectivity for NMDA receptors containing the NR2A subunit compared to those containing NR2B or NR2C subunits. [] EAB-318 showed a broader activity profile by also inhibiting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. []
Compound Description: These two radiolabeled compounds were synthesized to explore the feasibility of nucleophilic displacement of bromide with [18F]fluoride in a pyrazole ring system. [] [18F] NIDA-42033, a potential PET radiotracer, demonstrated high specific radioactivity and radiochemical purity, indicating its suitability for studying CB1 cannabinoid receptors in the brain. []
Compound Description: This compound is a potent potentiator of iGluR4 flip receptors, belonging to the AMPA receptor family. [] It exhibits an EC50 of 22.6 nM, indicating its high potency in modulating these receptors. []
Compound Description: This silver complex was synthesized using 3-(benzoimidazol-2-yl)propanoic acid and 2,2′-bipyridine. [] The crystal structure revealed a three-dimensional network formed by hydrogen bonds and π-π interactions. []
Compound Description: This iron(III) chelate complex undergoes photochemical reactions when irradiated with UV light. [] Studies in polar aprotic solvents demonstrated an intraoxidation-reduction reaction during photolysis, suggesting homolytic cleavage of the Fe-L bond. []
Compound Description: This radiolabeled compound serves as a selective ligand for the GluK1 kainate receptor. [] Developed for use in binding assays, [3H]-NF608 allows for characterizing the interactions of ligands with this receptor subtype. []
Compound Description: This group encompasses a series of compounds derived from 3-(5-chloro-2-oxobenzo[d]oxazole-3(2H)-yl)propanoic acid, designed as potential inhibitors of kynurenine 3-monooxygenase (KMO). [] The specific substitutions on the core structure were varied to explore structure-activity relationships. []
Compound Description: This series of Biginelli dihydropyrimidines was synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. []
Compound Description: This compound was synthesized through an eight-step process starting from oxoacetic acid monohydrate. [] The synthetic route involved various transformations, including condensation, reductive amination, protection, activation, Grignard addition, coupling, and deprotection steps. []
Compound Description: This series of compounds explores 1,3,4-thiadiazole as a bioisosteric replacement for the phenyl ring commonly found in 3-arylpropionic acid-based GPR40 agonists. [] These compounds aimed to achieve improved aqueous solubility and metabolic stability while maintaining activity at the GPR40 receptor. []
Compound Description: L-carnosine, a naturally occurring dipeptide, was used to synthesize novel ruthenium(II) complexes. [] Spectroscopic and computational analyses revealed that L-carnosine coordinates to ruthenium through the imidazole nitrogen and the carboxylic acid group. []
Compound Description: This carbon-11 labeled compound is a selective antagonist for the NR2B subtype of NMDA receptors. [] Developed as a PET tracer, it enables in vivo imaging of the NR2B receptor system. []
Compound Description: Compound 1 is a potent antibacterial agent belonging to the quinolonecarboxylic acid class. [] The study focused on the asymmetric synthesis and pharmacological evaluation of its enantiomers, revealing that the (S)-(+)-enantiomer (1a) exhibits higher potency and improved solubility compared to the racemic mixture. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.